3-(2,6-Dichlorostyryl)-1H-Pyrazole
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Overview
Description
3-(2,6-Dichlorostyryl)-1H-Pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorostyryl)-1H-Pyrazole typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorostyryl)-1H-Pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under UV light.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorostyryl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-Dicyanobenzoquinone (DDQ): A strong oxidant used in similar oxidative reactions.
4-(2,6-Dichlorostyryl) pyridine hydrochloride: Another compound with a similar styryl group, used in different applications.
Uniqueness
3-(2,6-Dichlorostyryl)-1H-Pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1204318-68-2 |
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Molecular Formula |
C11H8Cl2N2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
5-[(E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-2-1-3-11(13)9(10)5-4-8-6-7-14-15-8/h1-7H,(H,14,15)/b5-4+ |
InChI Key |
WTLCERBYPIMJNW-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=CC=NN2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=CC=NN2)Cl |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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